molecular formula C5H4FNO B1296432 4-Fluoropyridin-2-ol CAS No. 96530-75-5

4-Fluoropyridin-2-ol

Cat. No. B1296432
CAS RN: 96530-75-5
M. Wt: 113.09 g/mol
InChI Key: XSRUCRGHYLPMHK-UHFFFAOYSA-N
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Description

4-Fluoropyridin-2-ol is a chemical compound with the molecular formula C5H4FNO. It has a molecular weight of 113.09 . The IUPAC name for this compound is 4-fluoropyridin-2 (1H)-one .


Synthesis Analysis

The synthesis of fluorinated pyridines, including 4-Fluoropyridin-2-ol, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of 4-Fluoropyridin-2-ol consists of 5 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The InChI code for this compound is 1S/C5H4FNO/c6-4-1-2-7-5 (8)3-4/h1-3H, (H,7,8) .


Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Physical And Chemical Properties Analysis

4-Fluoropyridin-2-ol has a density of 1.3±0.1 g/cm3 . It has a boiling point of 296.1±20.0 °C at 760 mmHg . The vapour pressure of this compound is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 55.7±3.0 kJ/mol . The flash point is 132.9±21.8 °C .

Scientific Research Applications

Synthetic Applications

4-Fluoropyridin-2-ol serves as a precursor in the synthesis of complex molecules. The study by Mi Zhi-yuan demonstrates its utility in obtaining 4-amino-3,5-dichloro-6-fluoropyridine-2-ol through amine and hydroxy substitution reactions, showcasing its role in producing high-yield and purity compounds for further chemical transformations (Mi Zhi-yuan, 2010). Similarly, a novel pathway to 4-fluoropyridines, involving 2-fluoroallylic alcohols and a series of rearrangements, indicates its importance in generating aryl-substituted fluoropyridines (U. Wittmann et al., 2006).

Pharmaceutical and Medicinal Chemistry

In the realm of medicinal chemistry, the structural modification of 4-Fluoropyridin-2-ol derivatives aids in the development of new therapeutic agents. A method for efficiently functionalizing 2-Fluoro-4-methylpyridine showcases the synthesis of cognition enhancer drug candidates, highlighting the compound's potential in creating bioactive molecules (J. Pesti et al., 2000).

Material Science and Fluorescent Indicators

The compound's derivatives find applications in material science, for instance, in the development of fluorescent indicators. The BODIPY scaffold, utilizing fluoropyridine structures, is critical in designing fluorescent probes for various analytes, demonstrating the compound's versatility in sensor technology (N. Boens et al., 2012).

Advanced Synthesis Techniques

Advanced synthetic techniques involving 4-Fluoropyridin-2-ol derivatives enable the creation of fluorinated heterocycles, which are valuable in pharmaceuticals and agrochemicals. Methods such as copper- and base-catalyzed cycloadditions facilitate the synthesis of highly functionalized 4-fluoropyridines, indicating the compound's contribution to innovative chemical syntheses (Jinhuan Dong et al., 2021).

Safety And Hazards

The safety information for 4-Fluoropyridin-2-ol includes hazard statements such as H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313 .

properties

IUPAC Name

4-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRUCRGHYLPMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30320546
Record name 4-Fluoropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoropyridin-2-ol

CAS RN

96530-75-5
Record name 4-Fluoropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoropyridin-2(1H)-one
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